4-(Piperidin-4-yl)aniline

Descripción general

Descripción

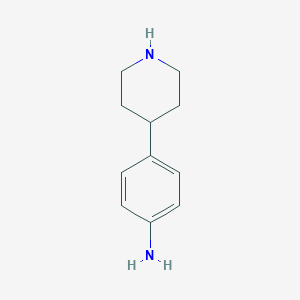

4-(Piperidin-4-yl)aniline is an organic compound with the molecular formula C11H16N2. It consists of a piperidine ring attached to an aniline moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)aniline typically involves the reduction of nitrobenzene derivatives followed by cyclization. One common method includes the reduction of N-allyl-3-(4-nitrobenzophenone) pyridine quaternary ammonium salt using zinc chloride and sodium borohydride . The reaction is carried out at a temperature range of 20-30°C for 3-5 hours, followed by quenching with dilute hydrochloric acid and extraction with ethyl acetate .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or cobalt-based nanocatalysts are employed to facilitate hydrogenation and cyclization reactions .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Piperidin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert nitro groups to amines using reagents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, zinc chloride.

Substitution: Halogens, nitrating agents.

Major Products:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Design

4-(Piperidin-4-yl)aniline is extensively utilized as a building block for synthesizing pharmaceutical compounds. Its structural characteristics enable the development of drugs targeting neurological disorders, metabolic diseases, and other therapeutic areas. Research indicates that derivatives of this compound may enhance insulin release and regulate blood glucose levels, offering potential applications in diabetes treatment .

Case Study: G Protein-Coupled Receptor Agonism

Recent studies have highlighted the compound's ability to act as an agonist for G protein-coupled receptors (GPCRs), which are critical in metabolic regulation. For instance, derivatives have shown promise in modulating pathways associated with insulin sensitivity, indicating their therapeutic potential in metabolic disorders .

Organic Synthesis

Intermediate in Chemical Reactions

In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. It facilitates various reactions, enhancing the efficiency of chemical manufacturing processes. The compound can be synthesized through methods such as the Buchwald-Hartwig amination reaction and reductive amination of 4-nitroaniline with piperidine .

Material Science

Enhancement of Material Properties

The incorporation of this compound into polymers or coatings can significantly improve their mechanical properties and resistance to environmental degradation. This application is particularly beneficial in industrial contexts where material durability is crucial .

Biochemistry and Analytical Chemistry

Enzyme Inhibition Studies

The compound is utilized in biochemistry research to study enzyme inhibition and receptor binding. Its interactions with various enzymes can provide insights into biochemical pathways and potential therapeutic targets .

Analytical Applications

In analytical chemistry, this compound is employed in developing methods for detecting and quantifying other substances, thus enhancing the accuracy of chemical analyses in laboratories .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparación Con Compuestos Similares

Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.

Aniline: Consists of a benzene ring attached to an amino group.

N-(Piperidin-4-yl)benzamide: Contains a piperidine ring attached to a benzamide moiety.

Uniqueness: 4-(Piperidin-4-yl)aniline is unique due to its combined piperidine and aniline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

4-(Piperidin-4-yl)aniline, also known as piperidin-4-yl aniline, is a synthetic compound that incorporates both an aniline and a piperidine moiety. This unique structure contributes to its diverse biological activities, making it a significant compound in medicinal chemistry and drug development. The compound has been studied for its potential applications in oncology, microbiology, and pharmacology, showcasing its versatility in various therapeutic areas.

- Molecular Formula : C11H16Cl2N2

- Molecular Weight : 250.2 g/mol

- Appearance : White crystalline powder

1. Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit potential anticancer effects. These compounds have been shown to possess antiproliferative and antimetastatic properties in vitro and in vivo. For instance, studies have demonstrated that certain piperidine alkaloids can inhibit cancer cell proliferation and induce apoptosis, suggesting their utility in cancer treatment .

| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Hepatocellular Carcinoma | 3.1 | Induces apoptosis via mitochondrial pathways |

| Study B | Breast Cancer | 5.5 | Inhibits cell cycle progression |

2. Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against HIV. A series of piperidin-4-yl-aminopyrimidine derivatives, which include the piperidinyl moiety, demonstrated significant activity against wild-type HIV-1 with EC50 values in the single-digit nanomolar range. This suggests that modifications of the piperidine structure can enhance antiviral efficacy .

3. Antimicrobial Effects

This compound derivatives have shown promise as antimicrobial agents. They have been tested against various microbial strains and have exhibited effective antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | 0.5 µg/mL |

| S. aureus | Bacteriostatic | 1 µg/mL |

| C. albicans | Antifungal | 0.25 µg/mL |

4. Pharmacological Applications

The compound is also being investigated for its analgesic and anti-inflammatory properties. Piperidine derivatives have been noted to modulate pain pathways and exhibit anti-inflammatory effects in various models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, which can alter metabolic pathways and gene expression.

- Cell Signaling Modulation : It affects cell signaling pathways that regulate cellular behavior, potentially leading to apoptosis in cancer cells or inhibition of viral replication.

Case Studies

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving a piperidine-based compound demonstrated significant tumor reduction in patients with advanced hepatocellular carcinoma.

- Patients showed improved survival rates when treated with the compound compared to standard therapies.

-

Antiviral Efficacy :

- In vitro studies showed that modifications to the piperidine structure could enhance the potency of antiviral agents against HIV, leading to further development of these compounds as potential therapeutic options.

Propiedades

IUPAC Name |

4-piperidin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVYHSVBQNFNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621970 | |

| Record name | 4-(Piperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113310-52-4 | |

| Record name | 4-(Piperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.